N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2415491-86-8
Cat. No.: VC6505064
Molecular Formula: C15H21N7
Molecular Weight: 299.382
* For research use only. Not for human or veterinary use.
![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine - 2415491-86-8](/images/structure/VC6505064.png)
Specification
CAS No. | 2415491-86-8 |
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Molecular Formula | C15H21N7 |
Molecular Weight | 299.382 |
IUPAC Name | N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20) |
Standard InChI Key | NXHWXCTVIBIYCH-UHFFFAOYSA-N |
SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C |
Introduction
Chemical Identity and Structural Features
N-Ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine belongs to the class of bis-heterocyclic amines, characterized by two pyrimidine rings connected via a piperazine moiety. Key physicochemical properties are summarized below:
Property | Value |
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CAS Number | 2415630-45-2 |
Molecular Formula | |
Molecular Weight | 299.37 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The structure comprises a central pyrimidin-4-amine core substituted at the 2-position with a piperazine group, which is further modified at the 4-position with a 2-methylpyrimidine ring. The ethylamine group at the 4-position of the pyrimidine introduces a basic nitrogen, enhancing potential interactions with biological targets . Conformational analysis of analogous compounds reveals that nonbonding interactions (e.g., sulfur–nitrogen or sulfur–oxygen) stabilize active conformations critical for receptor binding .
Synthetic Routes and Methodological Considerations
While no explicit synthesis for N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is documented, its preparation can be inferred from methods used for structurally related PAMs of mAChRs . A representative synthetic pathway involves:
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Core Formation: Condensation of 2-aminothiazole derivatives with substituted pyrimidines under basic conditions. For example, coupling 4-chloro-2-methylpyrimidine with piperazine in tetrahydrofuran (THF) using sodium hydride as a base .
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Functionalization: Introduction of the ethylamine group via nucleophilic substitution or reductive amination. Ethylamine may be introduced using ethyl acrylate followed by hydrolysis .
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Purification: Chromatographic separation (e.g., silica gel with hexane-ethyl acetate gradients) yields the final product .
Key intermediates include:
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4-Chloro-2-methylpyrimidine: Reacted with piperazine to form the piperazinylpyrimidine backbone.
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N-Ethyl-4-aminopyrimidine: Generated via Buchwald–Hartwig coupling or palladium-catalyzed amination .
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, as competing side reactions may form regioisomers. For instance, microwave-assisted synthesis at 170°C reduces reaction times and improves purity .
Pharmacological Profile and Mechanistic Insights
Although direct activity data for N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is lacking, its structural analogs exhibit potent PAM activity at M3 mAChRs. For example, compound 3g (a related N-pyrimidyl-2-thiazolamine) demonstrated a 23-fold shift in the carbachol (CCh) concentration–effect curve, indicating enhanced receptor sensitivity . Mechanistically, these compounds stabilize receptor conformations through:
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Intramolecular interactions: Sulfur–nitrogen nonbonding interactions within the thiazolamine scaffold .
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Allosteric modulation: Binding to extracellular or transmembrane domains to potentiate acetylcholine signaling .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis with low yields (e.g., 59% for intermediate 9a ).
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Selectivity Gaps: Off-target effects at related GPCRs (e.g., serotonin receptors) are plausible but uncharacterized.
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Toxicological Data: Acute and chronic toxicity profiles remain undefined.
Future research should prioritize:
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In vivo Efficacy Studies: Testing in rodent models of bladder dysfunction or cognitive impairment.
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Structure-Activity Relationship (SAR) Expansion: Modifying the ethyl group to optimize potency and selectivity.
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Crystallographic Analysis: Resolving ligand-receptor complexes to guide rational design.
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